METHYL (R)-PYRROLIDINE-3-ACETATE HCL
Description
Significance of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. chemicalbook.com Its prevalence stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. nih.gov This non-planar ring system can effectively explore chemical space, making it an ideal core for the design of novel therapeutic agents. nih.gov Pyrrolidine derivatives are found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Importance of Chirality in Pharmaceutical and Agrochemical Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the development of pharmaceuticals and agrochemicals. The biological systems in the human body, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug development, ensuring greater specificity and safety.
Role of Methyl (R)-Pyrrolidine-3-Acetate HCl as a Versatile Chiral Building Block
This compound is a prime example of a chiral building block that plays a crucial role in the synthesis of complex, enantiomerically pure molecules. escholarship.org Its structure incorporates the valuable pyrrolidine scaffold with a defined stereocenter at the 3-position, making it a sought-after starting material in asymmetric synthesis. The presence of both a secondary amine and a methyl ester functional group provides two points for further chemical modification, allowing for the construction of a diverse range of molecular architectures. This versatility has led to its use in the synthesis of various biologically active compounds, including potent enzyme inhibitors. escholarship.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVXNHFLFAPGGA-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736646 | |
| Record name | Methyl [(3R)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024038-31-0 | |
| Record name | 3-Pyrrolidineacetic acid, methyl ester, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024038-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [(3R)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (r)-pyrrolidine-3-acetateHCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl R Pyrrolidine 3 Acetate Hcl and Analogues
Established Synthetic Routes to Methyl (R)-Pyrrolidine-3-Acetate HCl
The preparation of this compound typically involves the synthesis of the free base, Methyl (R)-Pyrrolidine-3-Acetate, followed by its conversion to the hydrochloride salt.
The final step in the synthesis of this compound is the protonation of the secondary amine of the pyrrolidine (B122466) ring. This is a standard acid-base reaction that converts the free base, which is often an oil, into a more stable and easily handled crystalline solid.
The general procedure involves dissolving the free base, Methyl (R)-Pyrrolidine-3-Acetate, in a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether. google.com A solution of hydrochloric acid (HCl), either as a gas or dissolved in a solvent like ethyl acetate or isopropanol, is then added to the mixture. google.comgoogle.com The reaction is typically carried out at room temperature or below. The hydrochloride salt precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried. google.com This straightforward and high-yielding conversion is a common final step in the preparation of many amine-containing active pharmaceutical ingredients and intermediates.
Stereoselective Synthesis of Pyrrolidine Ring Systems
Achieving the desired stereochemistry of the pyrrolidine ring is a critical challenge in organic synthesis. Various strategies have been developed to produce enantiopure and diastereomerically pure pyrrolidine derivatives.
The synthesis of enantiopure pyrrolidine derivatives can be broadly categorized into methods that utilize a chiral starting material and those that introduce chirality through an asymmetric reaction.
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The amino acids L-proline and L-hydroxyproline are common choices for the synthesis of chiral pyrrolidines. mdpi.comnih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product, thus establishing its absolute stereochemistry. nih.gov For instance, (S)-prolinol, derived from the reduction of L-proline, is a versatile starting compound for synthesizing various pyrrolidine-containing drugs. mdpi.com
Asymmetric C-H Amination: A more modern approach involves the direct functionalization of C-H bonds. One such strategy is a two-step process beginning with a regio- and stereoselective catalytic nitrene C-H insertion into a simple hydrocarbon. This is followed by a diastereoselective cyclization involving a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical to form the enantiopure pyrrolidine ring. nih.gov
1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful methods for constructing the pyrrolidine ring. mappingignorance.orgnih.gov To achieve enantioselectivity, a chiral auxiliary can be incorporated into either the dipole or the dipolarophile, or a chiral catalyst can be used to control the approach of the reactants. acs.orgua.es
Asymmetric catalysis has become an indispensable tool for the efficient construction of chiral molecules, including pyrrolidines. Both organocatalysis and metal-based catalysis have been successfully applied.
Organocatalysis, which uses small organic molecules as catalysts, has seen significant growth since the early 2000s. nih.govnih.gov Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly effective catalysts for various asymmetric transformations that can lead to the formation of chiral pyrrolidines. nih.govnih.gov One of the most prominent organocatalytic methods for pyrrolidine synthesis is the [3+2] cycloaddition, which constructs the five-membered ring with high stereocontrol. researchgate.net
Metal-catalyzed reactions also offer efficient routes. For example, the enantioselective 1,3-dipolar cycloaddition of azomethine ylides can be catalyzed by complexes of copper(I) or silver(I) in the presence of chiral ligands. mappingignorance.org The choice of metal and ligand can influence the stereochemical outcome of the reaction, sometimes allowing for selective formation of either the exo or endo cycloadduct from the same starting materials. mappingignorance.org
| Catalyst Type | Reaction | Key Features | Stereoselectivity |
|---|---|---|---|
| Organocatalysis (Diarylprolinol silyl ether) | Michael Addition / Cyclization | Forms highly functionalized chiral pyrrolidines from α,β-unsaturated aldehydes. researchgate.net | High enantioselectivity (up to 99% ee). researchgate.net |
| Metal Catalysis (Cu(I) or Ag(I) with chiral ligands) | [3+2] Cycloaddition | Versatile for synthesizing substituted pyrrolidines; catalyst system can tune stereochemical outcome (exo/endo). mappingignorance.org | High diastereo- and enantioselectivity. researchgate.net |
| Brønsted Acid Catalysis | 'Clip-Cycle' Aza-Michael Cyclization | An intramolecular cyclization catalyzed by a chiral phosphoric acid to form enantioenriched pyrrolidines. whiterose.ac.uk | High enantioselectivity. whiterose.ac.uk |
When multiple stereocenters are present on the pyrrolidine ring, controlling their relative configuration (diastereoselectivity) is crucial.
One powerful method is the 1,3-dipolar cycloaddition, which can create up to four stereogenic centers in a single step. acs.orgua.es The diastereoselectivity of this reaction can be controlled by using a chiral dipolarophile or a chiral dipole precursor. For instance, using N-tert-butanesulfinyl imines as part of the reactant allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgua.es
Intramolecular reactions are also highly effective for achieving diastereoselectivity. A copper-promoted intramolecular aminooxygenation of alkenes has been developed for the synthesis of disubstituted pyrrolidines. The substitution pattern on the starting alkene chain dictates the diastereochemical outcome, allowing for the selective formation of either 2,5-cis or 2,5-trans products with excellent diastereomeric ratios (dr >20:1). nih.gov
| Method | Substrate | Outcome | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | 2,5-cis-Pyrrolidines | >20:1 nih.gov |
| Copper-Promoted Aminooxygenation | γ-Substituted 4-pentenyl sulfonamides | 2,3-trans-Pyrrolidines | ~3:1 nih.gov |
| [3+2] Cycloaddition | N-tert-butanesulfinylazadienes and Azomethine Ylides | Densely substituted pyrrolidines | Good to excellent acs.orgua.es |
Synthesis of Functionalized Pyrrolidine Derivatives
The synthesis of pyrrolidines with specific functional groups is essential for exploring their biological activity and for use as chemical building blocks. Functionalization can be achieved either by building the ring from functionalized precursors or by modifying a pre-existing pyrrolidine scaffold.
Multicomponent reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, are highly efficient for creating diverse and functionalized pyrrolidines in a single step. acs.org By simply varying the starting materials (e.g., isatin, a secondary amino acid, and a dipolarophile), a wide range of spirooxindole-pyrrolidine derivatives can be generated. acs.org
Another modern strategy is the direct functionalization of the pyrrolidine ring. For example, a redox-neutral α-C–H arylation allows for the synthesis of α-aryl-substituted pyrrolidines in one step from the parent pyrrolidine, using a quinone monoacetal as an oxidizing agent. rsc.org This method avoids the need for pre-functionalization of the pyrrolidine ring, offering a more atom-economical route to valuable derivatives. rsc.org
Multi-step Synthetic Strategies for Pyrrolidine Scaffolds
The construction of the pyrrolidine ring can be achieved through a variety of multi-step synthetic strategies, often starting from acyclic precursors or employing cycloaddition reactions. These strategies provide a versatile foundation for the synthesis of diversely substituted pyrrolidines. scilit.comcore.ac.uk
One common approach involves the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the direct formation of the five-membered ring with control over multiple stereocenters. nih.gov Organocatalytic methods have also been developed for the synthesis of pyrrolidine derivatives, utilizing reactions such as [3+2] cycloadditions and Michael additions to construct the heterocyclic core. core.ac.uk
Intramolecular cyclization is another powerful strategy. For instance, the intramolecular aza-Michael reaction can be employed to form the pyrrolidine ring asymmetrically. whiterose.ac.uk Additionally, the synthesis of pyrrolidines can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing iridium. organic-chemistry.org
A variety of starting materials can be utilized in these multi-step syntheses. For example, carbohydrates serve as a chiral pool for the synthesis of enantiopure pyrrolidines. D-mannitol has been used as a starting material for the concise stereoselective synthesis of chiral 2,5-disubstituted pyrrolidines. acs.org Similarly, amino acids like D- or L-alanine can be starting points for the stereoselective synthesis of trans-2,5-dimethylpyrrolidines. nih.gov
The following table summarizes selected multi-step strategies for the synthesis of pyrrolidine scaffolds:
| Starting Material(s) | Key Reaction(s) | Catalyst/Reagent | Product Type |
| Aromatic aldehydes, glycine (B1666218) ester, maleimides | Intramolecular cycloaddition | Trifluoroacetic acid | Pyrrolidine-based hybrids |
| Isatin, L-proline, 2H-chromene-3-carbaldehyde | Intermediate formation and subsequent reaction | Microwave irradiation | Spiro heterocycles |
| N-benzyl pyrrolidine-2-carboxylate, hydrazine (B178648) hydrate, aromatic acids | Intermediate formation and subsequent reaction | Sulfuric acid | N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives |
This table presents a selection of multi-step synthetic strategies for pyrrolidine scaffolds based on published research. core.ac.uk
Transformation of Pyrrolidinone Precursors
Pyrrolidinones, particularly those derived from glutamic acid, are valuable precursors for the synthesis of pyrrolidine derivatives. (S)-Pyroglutamic acid, a readily available chiral building block, can be transformed into a variety of substituted pyrrolidines. acs.org
The conversion of glutamic acid to 2-pyrrolidone often proceeds through the formation of pyroglutamic acid. This transformation can be catalyzed by various supported metal catalysts. For example, Ru/Al2O3 has been shown to be effective in the one-pot synthesis of 2-pyrrolidone from glutamic acid under a hydrogen atmosphere. organic-chemistry.orgacs.org The reaction pathway involves the dehydration of glutamic acid to pyroglutamic acid, followed by hydrogenation to pyroglutaminol, and subsequent dehydrogenation-decarbonylation to yield 2-pyrrolidone. nih.govacs.org Other noble metal catalysts, such as those based on platinum, palladium, and rhodium, have also been investigated for this conversion, with varying selectivities for 2-pyrrolidone and the intermediate pyroglutaminol. acs.org
Once the pyrrolidinone scaffold is obtained, it can be further modified to introduce desired functional groups. For the synthesis of compounds like this compound, the pyrrolidinone ring would require subsequent reduction of the lactam carbonyl and functionalization at the 3-position.
The table below highlights the catalytic performance in the conversion of pyroglutamic acid to 2-pyrrolidone:
| Catalyst | Atmosphere | Main Product | Reference |
| Ru/Al2O3 | H2 | 2-Pyrrolidone | acs.org |
| Pt/Al2O3 | H2 | Pyroglutaminol | acs.org |
| Pd/Al2O3 | H2 | Pyroglutaminol | acs.org |
| Rh/Al2O3 | H2 | Pyroglutaminol | acs.org |
This table summarizes the main products from the catalytic conversion of pyroglutamic acid under a hydrogen atmosphere.
Employing Chiral Auxiliaries in Pyrrolidine Ring Formation
The use of chiral auxiliaries is a well-established strategy for achieving high levels of stereocontrol in the synthesis of chiral compounds, including pyrrolidine derivatives. The auxiliary temporarily attaches to the substrate, directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed to afford the desired enantiomerically enriched product.
In the context of synthesizing 3-substituted pyrrolidines, chiral auxiliaries can be employed in reactions such as asymmetric Michael additions or 1,3-dipolar cycloadditions to establish the stereocenter at the C3 position. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org
A notable example is the enantioselective synthesis of the chiral pyrrolidine fragment of Upadacitinib, where Oppolzer's chiral sultam was used as an auxiliary to direct an asymmetric 1,3-dipolar cycloaddition. acs.org This approach allowed for the construction of the 3,4-syn substituted pyrrolidine moiety with high diastereoselectivity and enantioselectivity. The chiral auxiliary was efficiently removed and could be reused. acs.org When the cycloaddition was performed at 0°C, the enantiomeric ratio of the desired product could be increased to 98:2. acs.org In contrast, employing Evans 4-phenyl-2-oxazolidinone as the chiral auxiliary in the same reaction resulted in a lower diastereoselectivity of 70:30. acs.org
The following table details the impact of different chiral auxiliaries and reaction conditions on the stereoselectivity of pyrrolidine synthesis:
| Chiral Auxiliary | Key Reaction | Temperature | Diastereomeric/Enantiomeric Ratio | Reference |
| Oppolzer's chiral sultam | 1,3-Dipolar cycloaddition | Room Temperature | 96:4 (er) | acs.org |
| Oppolzer's chiral sultam | 1,3-Dipolar cycloaddition | 0 °C | 98:2 (er) | acs.org |
| Evans 4-phenyl-2-oxazolidinone | 1,3-Dipolar cycloaddition | Not specified | 70:30 (dr) | acs.org |
This table illustrates the effectiveness of different chiral auxiliaries in directing the stereochemical outcome of pyrrolidine ring formation.
Advanced Analytical Characterization in Pyrrolidine Chemistry
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides unambiguous evidence of a molecule's chemical structure by probing the interaction of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
For METHYL (R)-PYRROLIDINE-3-ACETATE HCL, ¹H NMR spectroscopy identifies all unique proton environments. The spectrum typically shows a distinct singlet for the methyl ester (–OCH₃) protons. The protons on the pyrrolidine (B122466) ring and the adjacent methylene (B1212753) (–CH₂–) group present as complex multiplets due to spin-spin coupling. The protons of the ammonium (B1175870) group (–NH₂⁺–) in the hydrochloride salt often appear as a broad singlet.
¹³C NMR spectroscopy complements ¹H NMR by detecting the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group, the methyl carbon of the ester, and the distinct signals for the carbon atoms composing the pyrrolidine ring and the acetate (B1210297) side chain.
Table 1: Representative NMR Data for this compound Data is illustrative and can vary based on solvent and instrument frequency.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amine Protons | ~9.5 | Broad Singlet | –NH₂⁺– |
| Methyl Ester | ~3.6 | Singlet | –COOCH₃ |
| Pyrrolidine & Acetate CH/CH₂ | ~1.7 - 3.4 | Multiplets | Ring & Side Chain Protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl Carbon | ~171.5 | –C =O | |
| Methyl Ester Carbon | ~51.8 | –OC H₃ | |
| Pyrrolidine & Acetate Carbons | ~28.0 - 49.0 | Ring & Side Chain Carbons |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, a strong, sharp absorption band is observed corresponding to the carbonyl (C=O) stretch of the ester functional group. Another prominent feature is the broad absorption band associated with the N-H stretching vibrations of the secondary ammonium salt.
Table 2: Key IR Absorption Bands for this compound Data is illustrative and can vary based on the sample preparation method (e.g., KBr pellet, thin film).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2700-3000 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) |
| ~2950 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ester |
| ~1200 | C-O Stretch | Ester |
Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives. For this compound, ESI-MS in positive ion mode would typically detect the protonated molecule of the free base, [M+H]⁺. This allows for the precise determination of the molecular weight, confirming the elemental composition of C₈H₁₅NO₂ for the free base.
Chiral Analysis Methodologies
Confirming that a sample contains the correct enantiomer in high purity is critical. Chiral analysis techniques are specifically designed to differentiate between enantiomers.
Optical Rotation Measurements
Optical rotation is a fundamental property of chiral substances, measuring the extent to which a compound rotates the plane of polarized light. The direction and magnitude of this rotation are unique to a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, a specific rotation measurement provides essential proof of its stereochemical identity. A non-zero value confirms its chirality, and the specific sign of rotation (positive for dextrorotatory or negative for levorotatory) is a key characteristic of the (R)-enantiomer.
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for determining the enantiomeric purity of a chiral compound. This technique physically separates the (R) and (S) enantiomers, allowing for their precise quantification.
The sample is passed through a column packed with a chiral material that interacts differently with each enantiomer. This differential interaction leads to the two enantiomers traveling through the column at different speeds, resulting in their separation and elution at different retention times. By comparing the peak area of the desired (R)-enantiomer to the peak area of the undesired (S)-enantiomer, the enantiomeric excess (e.e.) can be accurately calculated.
Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak® AD-H or similar amylose-based CSP |
| Mobile Phase | Hexane / Isopropanol / Diethylamine mixture |
| Detection | UV at 210 nm |
| Result | Baseline separation of (R) and (S) enantiomers with distinct retention times. |
Chemical Reactivity and Derivatization Strategies
Reaction Pathways for Methyl (R)-Pyrrolidine-3-Acetate HCl
The primary reaction pathways for this compound involve modifications of its pyrrolidine (B122466) ring and the acetate (B1210297) side chain. The secondary amine is a key site for N-alkylation, N-acylation, and N-arylation reactions, providing a straightforward method to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol, opening up further derivatization possibilities.
The pyrrolidine ring itself can undergo reactions such as alpha-functionalization, although this is less common without activation. The inherent chirality of the molecule makes it a valuable precursor for stereoselective syntheses, where the existing stereocenter directs the formation of new chiral centers. unibo.it
A general reaction scheme illustrating these pathways is shown below:
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Alkyl halide, Base | N-alkylated pyrrolidine derivative | N-Alkylation |
| This compound | Acyl chloride, Base | N-acylated pyrrolidine derivative | N-Acylation |
| This compound | Aryl halide, Catalyst, Base | N-arylated pyrrolidine derivative | N-Arylation (e.g., Buchwald-Hartwig amination) |
| This compound | LiOH, H₂O | (R)-pyrrolidine-3-acetic acid | Ester Hydrolysis |
| This compound | LiAlH₄, THF | (R)-(3-(2-hydroxyethyl)pyrrolidin-1-yl)methanol | Ester Reduction |
Formation of Chiral Ligands and Catalysts
The chiral nature of this compound makes it an excellent scaffold for the synthesis of chiral ligands and organocatalysts. beilstein-journals.org The pyrrolidine motif is a privileged structure in asymmetric catalysis. unibo.it By modifying the functional groups of the starting material, chemists can design and synthesize ligands with specific steric and electronic properties for a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cyclopropanations. researchgate.net
For example, the secondary amine can be functionalized with phosphine-containing groups to create P,N-ligands, which are highly effective in asymmetric catalysis. Similarly, the ester group can be converted into other coordinating groups, such as amides or alcohols, to generate bidentate or tridentate ligands.
Derivatization for Scaffold Elaboration
The introduction of biaryl carboxamide functional groups can be achieved through a multi-step sequence starting from this compound. First, the ester is hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a substituted aniline (B41778) derivative using standard peptide coupling reagents to form an amide bond. If the aniline derivative contains a suitable leaving group (e.g., a halogen), a subsequent Suzuki or Buchwald-Hartwig coupling reaction can be employed to introduce the second aryl group, thus forming the desired biaryl carboxamide. This strategy allows for the systematic variation of both aryl rings, providing access to a library of compounds with diverse structural features.
Pyrrolidinol-based ionic liquids can be synthesized from this compound through a two-step process. First, the methyl ester is reduced to the corresponding alcohol, (R)-2-(pyrrolidin-3-yl)ethanol, using a reducing agent such as lithium aluminum hydride. The resulting pyrrolidinol can then be N-alkylated with a long-chain alkyl halide to introduce a quaternary ammonium (B1175870) salt. Finally, an anion exchange reaction can be performed to introduce the desired anion, yielding the pyrrolidinol-based ionic liquid. researchgate.netnih.govsemanticscholar.org These ionic liquids, possessing a chiral cation, have potential applications as chiral solvents or catalysts in asymmetric synthesis. nih.gov
| Starting Material | Step 1 (Reagent) | Intermediate | Step 2 (Reagent) | Final Product |
| This compound | LiAlH₄ | (R)-2-(pyrrolidin-3-yl)ethanol | Alkyl Halide, Anion Source | Pyrrolidinol-based Ionic Liquid |
This compound is a valuable starting material for the synthesis of a variety of optically active organocatalysts. beilstein-journals.orgmdpi.com The pyrrolidine scaffold is a common feature in many successful organocatalysts, particularly those used in enamine and iminium ion catalysis. unibo.it The secondary amine of the pyrrolidine can be functionalized with bulky groups to create a sterically hindered environment, which can enhance enantioselectivity in catalytic reactions. beilstein-journals.org For instance, coupling the pyrrolidine nitrogen with another chiral moiety can lead to the formation of highly effective bifunctional organocatalysts.
Further functionalization of the pyrrolidine ring can be undertaken to fine-tune the reactivity and selectivity of the resulting molecules. For instance, the introduction of electron-withdrawing or electron-donating groups on the pyrrolidine ring can modulate the nucleophilicity of the nitrogen atom, thereby influencing its catalytic activity. The steric bulk of the substituents can also be systematically varied to optimize the enantioselectivity of the catalyzed reactions. These modifications are crucial for the development of highly efficient and selective catalysts for specific chemical transformations. mdpi.comnih.gov
Applications in Medicinal Chemistry and Drug Discovery
Methyl (R)-Pyrrolidine-3-Acetate HCl as a Key Intermediate in Pharmaceutical Synthesis
This compound is a versatile compound that serves as a crucial building block in the synthesis of a wide range of pharmaceuticals. chemimpex.com Its significance lies in the pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle that is a common structural motif in many biologically active compounds and approved drugs. nih.govresearchgate.net The pyrrolidine skeleton is a component of numerous vital medicines, including antiviral, anticancer, and anti-diabetic agents. nih.govmdpi.com
As a key intermediate, this compound provides a ready-made, optically pure cyclic structure that medicinal chemists can functionalize to create more complex molecules. mdpi.com The stereochemistry of the pyrrolidine ring is often critical for a drug's biological activity and its specific interaction with biological targets like enzymes and receptors. nih.gov The use of pre-formed chiral building blocks like this compound is a common strategy to ensure the production of optically pure final compounds with good yields. mdpi.com A specific application includes its use as a reagent in the synthesis of kinase inhibitors, such as those targeting ERK1/2. chemicalbook.com
Contribution to Drug Candidate Properties
The incorporation of the this compound scaffold into a drug candidate can significantly influence its physicochemical properties, particularly aqueous solubility and bioavailability. chemimpex.com Poor water solubility is a major challenge in drug development, often leading to low bioavailability and limiting a compound's therapeutic effectiveness. nih.gov
The pyrrolidine ring's non-planar, puckered three-dimensional structure can disrupt the crystal lattice of a solid drug, which may lead to improved solubility compared to more planar aromatic structures. researchgate.netnih.gov Researchers in medicinal chemistry value the role of the pyrrolidine moiety in enhancing the solubility of active pharmaceutical ingredients (APIs), a crucial factor for successful drug formulation and absorption in the body. chemimpex.comnih.gov By improving the dissolution rate and solubility of a drug in gastrointestinal fluids, the bioavailability of compounds in BCS (Biopharmaceutical Classification System) Class II can be significantly enhanced. nih.gov
Targeting Specific Therapeutic Areas
The pyrrolidine scaffold, for which this compound is an important synthetic precursor, is frequently utilized in the development of drugs targeting the central nervous system (CNS). chemimpex.com The structural features of the pyrrolidine ring allow it to be incorporated into molecules designed to treat a variety of neurological and psychiatric conditions. nih.gov
For instance, the pyrrolidone ring, a derivative of pyrrolidine, is the core structure of Racetams, a class of psychoactive drugs used in the management of conditions like dementia, epilepsy, and anxiety. nih.gov Furthermore, the pyrrolidine moiety is a key component of Eletriptan, a medication used to treat migraines by reducing the swelling of blood vessels around the brain. nih.govmdpi.com The versatility of this scaffold makes it a valuable component in the design of new therapeutic agents for a range of neurological disorders. chemimpex.com
This compound and related pyrrolidine derivatives are instrumental in the synthesis of muscarinic receptor antagonists. nih.gov Muscarinic receptors are involved in a wide array of physiological functions, and their antagonists are used to treat conditions such as overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. nih.govresearchgate.net
Research has demonstrated the synthesis of novel muscarinic antagonists based on a 1-methyl-pyrrolidine structure. nih.govresearchgate.net In one such study, a series of compounds were designed and synthesized, all of which showed a high affinity for the human muscarinic M1-M5 receptors. nih.govresearchgate.net An example of a commercially successful drug containing this scaffold is Darifenacin, which functions by blocking the M3 muscarinic acetylcholine (B1216132) receptor and is used to treat urinary incontinence. mdpi.com The development of M3-selective antagonists is a key area of research, as these may offer clinical efficacy with a reduced risk of side effects related to other muscarinic receptor subtypes. researchgate.net
| Compound Class/Drug | Primary Target | Therapeutic Application | Reference |
|---|---|---|---|
| 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine derivatives | Muscarinic M1-M5 Receptors | Research into novel muscarinic antagonists | nih.govresearchgate.net |
| Darifenacin | M3 Muscarinic Acetylcholine Receptor | Overactive Bladder / Urinary Incontinence | mdpi.com |
The pyrrolidine ring is a privileged scaffold found in numerous compounds developed for its antimicrobial properties. researchgate.netekb.eg Derivatives of pyrrolidine have been reported in scientific literature to possess both antibacterial and antifungal activity. researchgate.net
Several research efforts have focused on synthesizing and evaluating novel pyrrolidine-based compounds as potential antimicrobial agents:
Pyrrolidine-containing Chalcones and Pyrazolines: Studies have shown that chalcones and pyrazolines incorporating a pyrrolidine moiety exhibit antibacterial and antifungal activities. researchgate.net
Pyrrolidine-3-carbonitrile (B51249) Derivatives: The synthesis of novel pyrrolidine-3-carbonitrile derivatives has yielded compounds with antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to reference antibiotics. ekb.eg
Pyrrolidine-2,5-dione Derivatives: Fused pyrrolidine-2,5-dione structures have been synthesized and shown to possess moderate antibacterial and antifungal properties against various microbial strains. scispace.com
Carbapenem Antibiotics: The synthesis of advanced antibiotics like Doripenem, which is effective against resistant bacteria such as Pseudomonas aeruginosa, utilizes pyrrolidine derivatives as key precursors. nih.gov
| Compound | Staphylococcus aureus | Vibrio cholerae SG24 | Vibrio cholerae CO6 | Reference |
|---|---|---|---|---|
| Compound 3 (Precursor) | 128 | 128 | 64 | scispace.com |
| Compound 5 (N-arylsuccinimide) | 128 | 64 | 32 | scispace.com |
| Compound 8 (Azo derivative) | 16 | 32 | 32 | scispace.com |
| Ciprofloxacin (Reference) | 0.50 | 1.00 | 0.50 | scispace.com |
Exploration in Anticancer Research
The pyrrolidine scaffold, a core component of this compound, is a subject of significant investigation in the field of anticancer research. nih.govbohrium.com While research may not focus on every specific derivative, the broader class of pyrrolidine-containing compounds has demonstrated considerable potential as a source for novel antineoplastic agents. nih.gov Scientists have synthesized and evaluated a wide array of these derivatives, revealing that their efficacy is often linked to the diverse substitution patterns on the pyrrolidine ring. bohrium.com These modifications can influence the compound's ability to interact with various biological targets, leading to anti-proliferative effects against numerous cancer cell lines. nih.govbohrium.com
Research has shown that hybrid molecules incorporating the pyrrolidin-2-one moiety exhibit significant pharmacological properties, including anticancer activity. nih.gov For instance, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and tested for their ability to inhibit the viability of human A549 pulmonary epithelial cells. mdpi.com In these studies, incorporating specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure was found to markedly enhance anticancer activity. mdpi.com Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been evaluated against several human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1). nih.gov Certain compounds within this series showed notable selectivity and potency, particularly against prostate cancer and melanoma cell lines. nih.gov
The versatility of the pyrrolidine ring allows for extensive derivatization, leading to compounds with varied mechanisms of action. nih.gov These include spirooxindole-pyrrolidine hybrids, coumarin-proline conjugates, and metal complexes, all of which have shown promising anticancer activity. nih.govbohrium.com The exploration of these diverse chemical spaces underscores the importance of the pyrrolidine core as a "privileged scaffold" in the design of potential cancer therapeutics. bohrium.com
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Derivative Class | Cancer Cell Line(s) Tested | Key Findings |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 lung epithelial cells | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity, reducing cell viability to 28.0% and 29.6% respectively. mdpi.com |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | MDA-MB-231, IGR39, Panc-1, PPC-1 | Compounds showed selectivity against prostate (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the 2.5–20.2 µM range. nih.gov |
| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (colon cancer) | A copper complex with two pyrrolidine rings was approximately three times more potent than the control drug cisplatin (B142131) against the SW480 cell line. nih.gov |
| Pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative | HT-29 (colon cancer), SH-SY5Y (neuroblastoma) | The compound demonstrated an antiproliferative effect against both HT-29 and SH-SY5Y cells. nih.gov |
Scaffold Hopping and Bioisosteric Replacement in Drug Design
In modern medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for lead generation and optimization. researchgate.net These techniques aim to discover structurally novel compounds by modifying a known active molecule's core structure (scaffold) or specific functional groups, respectively. researchgate.netuniroma1.it The goal is often to improve pharmacological properties, such as potency and selectivity, enhance pharmacokinetic profiles, increase metabolic stability, or secure novel intellectual property. researchgate.netctppc.org
The pyrrolidine ring, due to its specific structural and physicochemical properties, is a valuable component in these design strategies. Small aliphatic rings like pyrrolidine are frequently used in scaffold hopping to create new chemical entities that maintain the essential three-dimensional arrangement of pharmacophoric features required for biological activity but possess a completely different core. nih.gov This approach allows researchers to move into new, patentable chemical spaces while retaining the desired therapeutic effect. researchgate.net
Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties, leading to a compound that maintains similar biological activity. ctppc.org The pyrrolidine ring can serve as a bioisostere for other cyclic systems. Its non-planar, three-dimensional structure offers a distinct advantage over flat aromatic rings, allowing for better exploration of the pharmacophore space. nih.govresearchgate.net This can lead to improved binding affinity and selectivity for the target protein. nih.gov For example, replacing a larger or more flexible ring system with the more rigid and compact pyrrolidine scaffold can reduce susceptibility to metabolic degradation by cytochrome P450 enzymes. nih.gov These rational design strategies are integral to refining drug candidates and overcoming challenges such as poor bioavailability or off-target effects. ctppc.org
Exploration of Pyrrolidine Analogues with Modified Biological Profiles
The pyrrolidine nucleus is a versatile scaffold that has been incorporated into a vast number of compounds with a wide spectrum of biological activities beyond a single therapeutic area. nih.govontosight.airesearchgate.net The stereochemistry and substitution patterns on the pyrrolidine ring are critical factors that can dramatically alter the biological profile of the resulting analogues. nih.govresearchgate.net This structural diversity has allowed medicinal chemists to develop pyrrolidine-based compounds for various diseases. nih.gov
The range of pharmacological activities demonstrated by pyrrolidine and pyrrolidinone derivatives is extensive. nih.govresearchgate.net These compounds have been investigated for their potential as anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents. ontosight.airesearchgate.net For example, certain pyrrolidine-containing analogues function as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, highlighting their potential in diabetes treatment. nih.govontosight.ai In the realm of infectious diseases, pyrrolidine derivatives have been developed as antiviral medications, such as Ombitasvir, which is used to treat Hepatitis C by inhibiting the viral protein NS5A. nih.gov
Furthermore, the pyrrolidine scaffold is present in compounds targeting the central nervous system. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is particularly significant in this context, as different stereoisomers can exhibit distinct binding modes to enantioselective proteins like receptors and enzymes in the brain. nih.govresearchgate.net This structural feature allows for the fine-tuning of a compound's activity and selectivity. The ability to generate a library of analogues with modified biological profiles makes the pyrrolidine ring a highly attractive starting point in drug discovery programs. nih.gov
Table 2: Diverse Biological Activities of Pyrrolidine Analogues
| Biological Activity | Example Compound Class / Target | Therapeutic Area | Reference(s) |
| Antiviral | Ombitasvir (NS5A inhibitor) | Hepatitis C | nih.gov |
| Antidiabetic | Dipeptidyl peptidase-4 (DPP-IV) inhibitors | Diabetes | ontosight.ai, nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) inhibitors | Inflammation | nih.gov |
| Nootropic (Cognitive) | Piracetam (2-oxo-1-pyrrolidine acetamide) | Neurology (e.g., Myoclonus) | nih.gov |
| Antitubercular | GEQ analogues targeting InhA | Tuberculosis | researchgate.net |
| CXCR4 Antagonist | Pyrrolidine-containing derivatives with pyridine/piperazine | HIV, Inflammation, Cancer Metastasis | nih.gov |
Role in Asymmetric Synthesis and Organocatalysis
Methyl (R)-Pyrrolidine-3-Acetate HCl as a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of one or more reactions. sigmaaldrich.com By attaching the auxiliary to a prochiral substrate, it can effectively control the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been established, the auxiliary can be removed and potentially recycled. sigmaaldrich.com
The pyrrolidine (B122466) scaffold, inherent in this compound, is a foundational element in many successful chiral auxiliaries. For instance, proline, a closely related structure, can be used to synthesize enantiomerically pure bis-cyclometalated iridium(III) complexes, where the proline itself acts as a chiral auxiliary ligand to separate diastereomers before being replaced to yield the final enantiopure product. researchgate.net The fixed (R)-configuration of the stereocenter in this compound allows it to function as a source of chirality, guiding the formation of new stereocenters in a predictable manner when incorporated into a molecule.
Application in Stereospecific Reactions
The utility of this compound and related pyrrolidine structures is most evident in their application in various stereospecific reactions. These reactions are crucial for building complex molecules with precise three-dimensional arrangements, a requirement for many pharmaceuticals and biologically active compounds. mdpi.com
Pyrrolidine and its derivatives are highly effective organocatalysts for fundamental carbon-carbon bond-forming reactions, including Michael additions and aldol (B89426) reactions. nih.gov The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate between the secondary amine of the pyrrolidine catalyst and a carbonyl compound (a ketone or aldehyde). This chiral enamine then reacts with an electrophile (an enone in the Michael reaction or an aldehyde in the aldol reaction) in a stereocontrolled manner, dictated by the chirality of the catalyst.
The Michael addition, in particular, is a versatile method for forming new carbon-carbon bonds. researchgate.net Pyrrolidine-based catalysts have been successfully employed to facilitate the conjugate addition of aldehydes and ketones to nitroolefins, yielding valuable γ-nitro carbonyl compounds. nih.gov Similarly, in aldol reactions, these catalysts enable the direct, asymmetric addition of a ketone to an aldehyde, producing β-hydroxy ketones with high enantioselectivity. unibo.it
| Reaction Type | Key Reactants | Product Type | Role of Pyrrolidine Catalyst | Reference |
|---|---|---|---|---|
| Michael Addition | Ketone/Aldehyde + α,β-Unsaturated Carbonyl (e.g., Nitroolefin) | 1,5-Dicarbonyl Compound or γ-Nitro Carbonyl | Forms a chiral enamine intermediate to direct the conjugate addition. | nih.govresearchgate.net |
| Aldol Reaction | Ketone/Aldehyde + Aldehyde | β-Hydroxy Ketone/Aldehyde | Activates the donor carbonyl via enamine formation for stereoselective C-C bond formation. | unibo.it |
The primary goal of asymmetric synthesis is the production of enantiomerically pure compounds. acs.org Chiral pyrrolidine derivatives serve as essential building blocks and catalysts in the synthesis of a wide array of such molecules, including active pharmaceutical ingredients. mdpi.comnih.gov For example, this compound acts as a reagent in the synthesis of specific kinase inhibitors, such as those targeting ERK1/2. chemicalbook.com
The pyrrolidine ring is a common structural motif in many drugs. Stereoselective methods are often employed to synthesize these drug molecules, starting from chiral precursors like proline or 4-hydroxyproline (B1632879) to ensure the final product has the correct optical purity. mdpi.com This approach is used in the synthesis of antiviral drugs for hepatitis C, where the pyrrolidine ring is a key component of the final structure. mdpi.com
| Compound Class | Specific Example | Synthetic Utility | Reference |
|---|---|---|---|
| Kinase Inhibitors | ERK1/2 Inhibitors | Used as a reagent in the synthetic pathway. | chemicalbook.com |
| Antiviral Drugs | Grazoprevir, Daclatasvir | The pyrrolidine ring is a core structural component. | mdpi.comnih.gov |
| Antidiabetic Drugs | Vildagliptin | Synthesized from a chiral pyrrolidine precursor. | mdpi.comnih.gov |
| Natural Product Alkaloids | (R)-Irnidine, (R)-Bgugaine | Synthesized via asymmetric aza-Michael cyclization catalyzed by a chiral acid. | whiterose.ac.uk |
Chiral pyrrolidine-2-yl-methanol derivatives are versatile intermediates in the synthesis of pharmacologically active compounds. google.com A common synthetic route to these compounds starts from S-proline and involves the reduction of a chiral benzoyl pyrrolidine. google.com The process can be designed to be scalable and produce the desired building block with high enantiomeric purity. google.com One patented process involves reacting an N-protected proline with a Weinreb amide, followed by reaction with a Grignard reagent and subsequent hydrogenation to yield the target pyrrolidine-2-yl-methanol derivative. google.com Another approach involves the direct reduction of α-phenyl pyrrolidine-2 methanol (B129727) with reagents like lithium aluminum hydride to produce the desired alcohol. google.com These derivatives are crucial building blocks for creating more complex molecules, including chiral phosphonates used in oligonucleotide synthesis. google.com
Development of Novel Organocatalysts
The basic pyrrolidine framework found in this compound is a launchpad for the development of new and more sophisticated organocatalysts. koreascience.krunibo.it Research in this area focuses on modifying the pyrrolidine scaffold to improve catalytic activity, enhance stereoselectivity, and broaden the scope of applicable reactions. unibo.itnih.gov
One successful strategy involves creating bifunctional catalysts, where a second functional group is added to the pyrrolidine ring to work in concert with the secondary amine. nih.gov For instance, attaching a hydrogen-bond donor group, such as a sulfonamide (-NHTf), to the pyrrolidine structure can create a catalyst that more effectively orients the substrates in the transition state, leading to superior results in reactions like the nitro-Michael addition. nih.gov The synthesis of these advanced catalysts often begins with simple, chiral pyrrolidine precursors, which are elaborated through multi-step sequences to install the desired functionalities. nih.gov This continuous development allows organocatalysis to be applied to increasingly complex and challenging chemical transformations. koreascience.kr
Computational Chemistry and Theoretical Studies
Molecular Modeling for Conformational Analysis
The biological activity and reactivity of pyrrolidine (B122466) derivatives are intrinsically linked to the conformation of the five-membered ring. Molecular modeling techniques are employed to explore the potential energy surface of METHYL (R)-PYRROLIDINE-3-ACETATE HCL and identify its stable conformers. The pyrrolidine ring is not planar and typically adopts puckered conformations, most commonly described as "envelope" (with four atoms in a plane and the fifth out of plane) or "twist" (with no three atoms in a plane) forms.
For proline, a closely related natural amino acid, the pyrrolidine ring is known to exist in two primary puckered forms: Cγ-exo and Cγ-endo. nih.gov These refer to the position of the Cγ (C4) atom relative to the plane defined by the other four ring atoms. The presence and orientation of substituents on the ring significantly influence the energetic preference for one pucker over the other. nih.govnih.gov
In the case of this compound, the methyl acetate (B1210297) group at the C3 position is a key determinant of conformational preference. Computational studies on similar substituted pyrrolidines have shown that bulky substituents tend to occupy a pseudo-equatorial position to minimize steric strain. nih.gov Quantum mechanical calculations can determine the relative energies of different conformers, providing a statistical distribution based on the Boltzmann population at a given temperature. researchgate.netfrontiersin.org
Table 1: Illustrative Conformational Energy Data for a Substituted Pyrrolidine Derivative
| Conformer | Pucker Type | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | Cγ-endo | 0.00 | 73.1 |
| 2 | Cγ-exo | 1.20 | 12.2 |
| 3 | Twist | 2.80 | 1.5 |
Note: This table is illustrative and based on general findings for substituted pyrrolidines. Specific values for this compound would require dedicated computational studies.
Elucidation of Reaction Mechanisms and Transition States
Theoretical chemistry plays a pivotal role in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. For reactions involving this compound, such as its synthesis or subsequent functionalization, Density Functional Theory (DFT) calculations are a powerful tool. beilstein-journals.orgacs.org
By calculating the potential energy surface, researchers can propose and evaluate plausible reaction mechanisms. For instance, in the synthesis of pyrrolidine rings via cycloaddition reactions, computational studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net These calculations can also elucidate the role of catalysts by modeling their interaction with the reactants and intermediates. nih.govacs.org
The identification of transition state structures is a key outcome of these studies. A transition state represents the energy maximum along the reaction coordinate and its geometry provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting reaction rates.
Studies on Regioselectivity and Stereoselectivity via Quantum Chemical Methods
Many reactions involving substituted pyrrolidines can yield multiple products in the form of regioisomers or stereoisomers. Quantum chemical methods are instrumental in predicting and explaining the observed selectivity.
Regioselectivity , the preference for reaction at one site over another, can be rationalized by examining the properties of the reactants. For example, in the arylation of a pyrrolidine derivative, calculations can predict which C-H bond is more susceptible to activation and subsequent functionalization by comparing the activation barriers for different pathways. acs.org
Stereoselectivity , the preferential formation of one stereoisomer over another, is a critical aspect of the chemistry of chiral molecules like this compound. Computational modeling can explain the origin of stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different products. mdpi.com The stereoisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to understand stereoselective synthesis methods for various pyrrolidine-containing compounds. mdpi.com
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals provide valuable information about a molecule's reactivity.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring, reflecting its nucleophilic character. The LUMO, on the other hand, would be associated with the electrophilic sites of the molecule, such as the carbonyl carbon of the ester group.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations can provide detailed visualizations and energy levels of these frontier orbitals, aiding in the prediction of how the molecule will interact with other reagents. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrrolidine Derivative
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -0.5 | Primarily located on the C=O group |
| HOMO | -6.2 | Primarily located on the nitrogen atom |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability |
Note: This table provides representative values. The exact energies for this compound would need to be determined through specific calculations.
Analysis of Electronic Properties and Reactivity Descriptors
Beyond FMO theory, a range of electronic properties and reactivity descriptors can be calculated using quantum chemical methods to provide a more comprehensive understanding of a molecule's behavior. These descriptors, often derived from DFT calculations, quantify various aspects of reactivity. nih.govphyschemres.org
For this compound, these calculations can provide information on:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of non-covalent interactions and chemical attack.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom in the molecule, offering a quantitative measure of the electronic distribution.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a general measure of the molecule's reactivity and stability. physchemres.org
These computational tools, when used in concert, provide a detailed and predictive model of the chemical behavior of this compound, guiding synthetic efforts and the development of new applications.
Patent Landscape Analysis and Commercial Relevance
Overview of Patent Activity Related to Methyl (R)-Pyrrolidine-3-Acetate HCl
Patent activity surrounding this compound and structurally related pyrrolidine (B122466) derivatives highlights a strong and sustained interest from pharmaceutical companies and research institutions. The patents generally fall into two main categories: those claiming novel compounds that incorporate the pyrrolidine moiety for specific therapeutic applications, and those detailing processes for the synthesis of these complex molecules, where this compound can serve as a key starting material or intermediate.
The intellectual property landscape indicates a focus on the development of kinase inhibitors, agents for metabolic disorders, and treatments for neurological conditions. The chirality of the (R)-enantiomer is often a critical factor in these patents, emphasizing the importance of stereoselective synthesis to achieve the desired pharmacological activity. For instance, pyrrolidine derivatives have been patented as inhibitors of acetyl-CoA carboxylase(s) for the potential treatment of obesity and type-2 diabetes. google.com
Chemical Co-Occurrences in Patents with Therapeutic Areas and Biological Targets
A closer examination of the patent literature reveals the co-occurrence of this compound and its derivatives with various chemical entities and their associated therapeutic targets. This analysis provides insights into the strategic direction of research and development involving this compound.
Table 1: Chemical Co-Occurrences, Therapeutic Areas, and Biological Targets in Patents
| Therapeutic Area | Biological Target | Co-occurring Chemical Moieties/Scaffolds | Representative Patent Information |
| Metabolic Disorders | Acetyl-CoA Carboxylase (ACC) | Pyrimidine derivatives, Phenyl groups | Pyrrolidine derivatives designed as ACC inhibitors for obesity and type-2 diabetes. google.com |
| Neurological Disorders | Not explicitly defined in all patents | Branched alkyl chains, Carboxylic acid derivatives | Branched alkyl pyrrolidines for epilepsy, neurodegenerative disorders, depression, anxiety, and pain. google.com |
| Oncology | Kinases (e.g., PI3K/Akt/mTOR pathway) | Purines, Pyrimidines, Pyridines, Pyrazines | Pyrrolidine-containing compounds are frequently found in patents for small molecule kinase inhibitors. |
| Gastrointestinal Disorders | Muscarinic Receptors | Cyclopentylphenylacetate, Mandelate esters | 1-methyl-3-pyrrolidyl esters investigated as inhibitors of gastrointestinal motility. googleapis.com |
The data indicates a significant trend in utilizing the pyrrolidine core to develop inhibitors of enzymes crucial in metabolic pathways and cell signaling cascades. The versatility of the pyrrolidine ring allows for diverse substitutions, enabling the fine-tuning of drug-like properties to engage with specific biological targets.
Strategic Importance in Industrial Chemical Synthesis
This compound holds considerable strategic importance as a building block in the industrial synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a secondary amine and a methyl ester, allows for a wide range of chemical transformations.
The pyrrolidine ring system is a common feature in many biologically significant molecules. google.com The (R)-configuration of this specific intermediate is often essential for achieving the desired stereochemistry in the final drug product, which can be critical for efficacy and safety. The hydrochloride salt form provides stability and ease of handling in a manufacturing environment.
The industrial relevance of this compound is underscored by its role in the synthesis of precursors for drugs targeting a variety of diseases. The stereoselective synthesis of pyrrolidine-containing drugs often begins with chiral precursors like proline or its derivatives, highlighting the value of optically pure intermediates such as this compound. mdpi.com Its application in the synthesis of kinase inhibitors, which represent a significant portion of modern drug discovery efforts, further solidifies its commercial relevance. The ability to efficiently incorporate this chiral scaffold is a key factor in the economic viability of large-scale drug manufacturing processes.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of pyrrolidine (B122466) derivatives is evolving beyond traditional methods towards more efficient and environmentally benign processes. A major trend is the adoption of "green chemistry" principles to reduce waste, energy consumption, and the use of hazardous materials. rsc.org
Key emerging strategies include:
Microwave-Assisted Organic Synthesis (MAOS): This technique significantly accelerates reaction times and increases yields for the synthesis of pyrrolidine-containing molecules. nih.govtandfonline.com It stands as a powerful tool for enhancing synthetic efficiency in line with green chemistry objectives. nih.gov
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form complex products are gaining traction. tandfonline.com These MCRs, often promoted by ultrasound irradiation and catalyzed by green additives like citric acid, offer high atom economy and simplified work-up procedures. rsc.org
Advanced Catalysis: Novel catalytic systems are being developed for the highly selective synthesis of polysubstituted pyrrolidines. For instance, iridium-catalyzed reductive [3+2] cycloaddition reactions provide direct and controlled access to complex pyrrolidine architectures from readily available amides. acs.org Organocatalysis, using chiral pyrrolidine-based molecules, is also a major area of development for performing asymmetric synthesis. mdpi.com
These modern synthetic approaches are crucial for the cost-effective and sustainable production of pyrrolidine building blocks like Methyl (R)-pyrrolidine-3-carboxylate hydrochloride and its derivatives.
Discovery of Novel Biological Activities for Pyrrolidine-Based Compounds
While the pyrrolidine scaffold is present in established drugs, research continues to uncover new and diverse biological activities. wikipedia.org The structural and stereochemical complexity of the pyrrolidine ring allows for fine-tuning interactions with a wide range of biological targets. nih.govresearchgate.net
Recent research has identified promising activity in several therapeutic areas:
Oncology: Novel spiro[pyrrolidine-3,3′-oxindoles] have been designed as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer treatment. nih.gov Other pyrrolidine-2,5-dione derivatives have shown inhibitory activity against enzymes like aromatase, which are relevant targets in cancer therapy. nih.gov
Infectious Diseases: Pyrrolidine-3-carbonitrile (B51249) derivatives have demonstrated significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing potency comparable to reference antibiotics. ekb.eg
Metastasis Inhibition: A series of (S)-pyrrolidines have been identified as potent antagonists of the CXCR4 chemokine receptor, a key player in cancer metastasis. nih.gov
Neurological Disorders: Researchers have synthesized pyrrolidine-2,5-dione-acetamides that exhibit significant anticonvulsant properties, emerging as potentially more effective agents than existing treatments. nih.gov
| Compound Class | Biological Activity | Therapeutic Area | Reference |
|---|---|---|---|
| Spiro[pyrrolidine-3,3′-oxindoles] | Dual HDAC2/PHB2 Inhibition | Oncology | nih.gov |
| Pyrrolidine-2,5-diones | Aromatase Inhibition | Oncology | nih.gov |
| Pyrrolidine-3-carbonitriles | Antimicrobial | Infectious Disease | ekb.eg |
| (S)-Pyrrolidines | CXCR4 Antagonism | Oncology (Anti-metastasis) | nih.gov |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | Neurology | nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel bioactive pyrrolidine compounds is being accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). nih.gov This paradigm allows researchers to rapidly synthesize and evaluate vast libraries of molecules to identify promising drug candidates. youtube.com
Combinatorial Libraries: Mixture-based combinatorial libraries have been successfully used to create and screen large numbers of pyrrolidine derivatives. This approach led to the identification of a pyrrolidine pentamine scaffold capable of inhibiting aminoglycoside resistance in bacteria. nih.gov
High-Throughput Screening (HTS): State-of-the-art automated robotic systems can test millions of compounds against a specific biological target in a matter of weeks. youtube.com This technology is essential for screening large pyrrolidine libraries to find initial "hits." thermofisher.com
Data Analysis and Machine Learning: The massive datasets generated by HTS are analyzed using advanced algorithms and machine learning to identify structure-activity patterns. youtube.com This helps researchers pinpoint the most promising molecular scaffolds for further development. youtube.com
This combination of technologies dramatically shortens the early stages of the drug discovery process, enabling the efficient exploration of the vast chemical space occupied by pyrrolidine derivatives. nih.govyoutube.com
Advanced Applications in Material Science and Catalysis
Beyond pharmaceuticals, the unique properties of the pyrrolidine ring are being harnessed for advanced applications in material science and catalysis.
Organocatalysis: Chiral pyrrolidine derivatives, including those derived from the amino acid proline, are among the most powerful and widely used organocatalysts. nih.govmdpi.com They are capable of promoting a variety of chemical transformations with high stereoselectivity, avoiding the need for metal catalysts and aligning with green chemistry principles. mdpi.com
Material Science: Pyrrolidinone derivatives are being explored as valuable auxiliary agents to enhance the properties of commercial materials. nbinno.com For example, compounds like (S)-(+)-5-(Hydroxymethyl)-2-Pyrrolidinone P-Toluenesulfonate can be used as additives to improve the mechanical, thermal, and chemical resistance of polymers, coatings, rubber, and textiles. nbinno.com Their integration into complex material formulations can lead to the development of advanced materials with novel functionalities. nbinno.com
Further Elucidation of Structure-Activity Relationships through Computational Methods
Understanding the precise relationship between a molecule's three-dimensional structure and its biological activity is critical for rational drug design. researchgate.net Computational chemistry has become an indispensable tool for elucidating these structure-activity relationships (SAR) for pyrrolidine-based compounds. nih.govmdpi.com
Molecular Docking: This technique simulates the binding of a ligand (e.g., a pyrrolidine derivative) into the active site of a target protein. nih.gov Docking studies help researchers understand key interactions and predict the binding affinity of new designs. For example, docking was used to model how pyrrolidine amide derivatives bind to the active site of N-acylethanolamine acid amidase (NAAA), guiding the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) generate computational models that correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can predict the potency of new molecules before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and conformational changes. mdpi.comresearchgate.net
By combining SAR studies with these computational methods, scientists can more efficiently optimize the structure of pyrrolidine scaffolds to enhance their potency and selectivity for a desired biological target or material property. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl (R)-pyrrolidine-3-acetate HCl, and how are structural and purity parameters validated?
- Methodological Answer : The compound is typically synthesized via esterification of (R)-pyrrolidine-3-acetic acid using methanol under acidic conditions, followed by HCl salt formation. Key validation steps include:
- Structural Confirmation : ¹H-NMR and ¹³C-NMR to verify stereochemistry and functional groups (e.g., ester and pyrrolidine peaks) .
- Purity Assessment : HPLC with UV detection (e.g., using C18 columns) and mass spectrometry (MS) to confirm molecular weight and detect impurities .
- Enantiomeric Purity : Chiral chromatography (e.g., Chiralpak® columns) or polarimetry to ensure no racemization during synthesis .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardized Protocols : Use controlled reaction parameters (temperature, solvent purity, stoichiometry) documented in peer-reviewed syntheses .
- Cross-Lab Validation : Collaborative studies employing identical analytical methods (e.g., NMR solvent calibration, HPLC gradient profiles) to minimize variability .
- Quality Control Metrics : Establish acceptance criteria for yield (>85%), enantiomeric excess (>98%), and impurity thresholds (<0.5%) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 2³ factorial design to evaluate variables like temperature (20–60°C), catalyst concentration (0.1–1.0 mol%), and reaction time (4–24 hours). Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Optimize interactions between variables to maximize yield and enantioselectivity. For example, a central composite design (CCD) can model non-linear relationships .
- Case Study : A study on similar pyrrolidine derivatives achieved 92% yield by optimizing catalyst loading (0.5 mol%) and temperature (40°C) via DoE .
Q. What computational strategies predict reaction pathways and intermediates for stereoselective synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy profiles of possible reaction pathways (e.g., esterification transition states) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents or catalysts. ICReDD’s approach integrates computation and experimental feedback loops to reduce trial-and-error .
- Example : Reaction path searches using Gaussian or ORCA software identified HCl as critical for stabilizing the zwitterionic intermediate in similar syntheses .
Q. How can researchers resolve contradictions in experimental data (e.g., conflicting yield/stereochemistry outcomes)?
- Methodological Answer :
- Root-Cause Analysis :
- Process Variability : Use statistical tools (e.g., control charts) to detect deviations in raw material quality or equipment calibration .
- Analytical Discrepancies : Cross-validate NMR spectra with COSY or NOESY to confirm stereochemical assignments .
- Case Study : Discrepancies in enantiomeric excess were traced to column degradation in chiral HPLC; switching to guard columns resolved the issue .
Q. What reactor designs improve scalability and mass transfer for this compound’s synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer compared to batch systems. A microreactor with immobilized acid catalysts achieved 95% conversion in 30 minutes for similar esters .
- Membrane Technologies : Integrate solvent-resistant nanofiltration (SRNF) membranes for in-situ product removal, reducing downstream purification steps .
- Case Study : A packed-bed reactor with immobilized lipase improved enantioselectivity (>99%) in continuous synthesis of chiral pyrrolidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
